N-(4-Methyl-5-oxo-1-hepten-4-yl)acetamide

Description

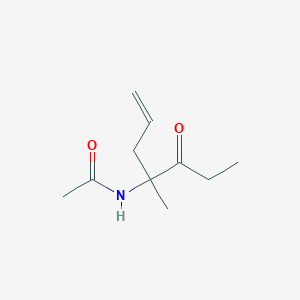

N-(4-Methyl-5-oxo-1-hepten-4-yl)acetamide is a specialized acetamide derivative characterized by a branched heptenyl backbone with a methyl substituent at position 4 and a ketone group at position 3. The compound features an acetamide moiety (-NH-CO-CH3) linked to the heptenyl chain, which introduces both lipophilic and polar functional groups.

Properties

Molecular Formula |

C10H17NO2 |

|---|---|

Molecular Weight |

183.25 g/mol |

IUPAC Name |

N-(4-methyl-5-oxohept-1-en-4-yl)acetamide |

InChI |

InChI=1S/C10H17NO2/c1-5-7-10(4,9(13)6-2)11-8(3)12/h5H,1,6-7H2,2-4H3,(H,11,12) |

InChI Key |

PVJNLSPPTNSJLW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C(C)(CC=C)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methyl-5-oxo-1-hepten-4-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 4-methyl-5-oxo-1-heptene with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methyl-5-oxo-1-hepten-4-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the acetamide group, leading to the formation of substituted amides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Substituted amides.

Scientific Research Applications

N-(4-Methyl-5-oxo-1-hepten-4-yl)acetamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and protein binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-Methyl-5-oxo-1-hepten-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Key Analogs :

- N-(meta-substituted phenyl)-2,2,2-trichloro-acetamides (e.g., 3-CH3C6H4NH-CO-CCl3): These analogs exhibit distinct crystallographic behaviors depending on substituents. For instance, meta-methyl and chloro substituents result in monoclinic or triclinic crystal systems, with space groups such as P21/c or P-1. The presence of electron-withdrawing groups (e.g., nitro) significantly alters lattice constants and molecular packing .

Comparison: N-(4-Methyl-5-oxo-1-hepten-4-yl)acetamide lacks aromatic rings but shares a branched alkyl chain with substituents. The ketone group at position 5 may form hydrogen bonds, influencing solubility and melting points differently than halogenated acetamides .

Key Analogs :

- N-(p-tolyl)acetamide derivatives (e.g., 8a–c, 12a,b): These compounds are synthesized via condensation and crystallization from ethanol, yielding thiazolidinone or quinolinyl hybrids. Their solubility in polar solvents like ethanol is moderate, with crystallization efficiency dependent on substituent polarity .

Comparison: The heptenyl backbone of this compound likely increases lipophilicity compared to aryl-substituted analogs, reducing solubility in polar solvents. However, the ketone group may enhance water solubility relative to fully non-polar derivatives. Synthesis may require specialized conditions to stabilize the conjugated enone system during reactions .

Key Analogs :

- Benzothiazole acetamides (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide): These compounds, patented for pharmaceutical use, demonstrate bioactivity modulated by trifluoromethyl and methoxy groups, likely targeting enzymes or receptors .

Comparison: While this compound lacks aromatic heterocycles, its α,β-unsaturated ketone moiety may confer electrophilic reactivity, enabling interactions with biological nucleophiles (e.g., thiols in proteins). This could position it as a candidate for covalent inhibitor design, differing from non-covalent binding observed in benzothiazole analogs .

Data Tables

Table 1: Structural and Physical Properties

Research Findings and Implications

- Crystallography : Substituent electronegativity critically impacts solid-state geometry. The absence of strong electron-withdrawing groups in this compound may result in less dense packing compared to trichloro-acetamides .

- Drug Design: The compound’s enone system offers a unique reactivity profile for targeted covalent modulation, contrasting with non-covalent mechanisms of benzothiazole derivatives .

- Synthesis Challenges : Stabilization of the α,β-unsaturated ketone during synthesis requires inert conditions to prevent polymerization or oxidation .

Biological Activity

N-(4-Methyl-5-oxo-1-hepten-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the compound's synthesis, biological activity, and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-methyl-5-oxoheptanoic acid with acetic anhydride or acetyl chloride in the presence of a base. The reaction conditions may vary, but common solvents include dichloromethane or toluene under reflux conditions.

Antioxidant Activity

Research indicates that derivatives of acetamides, including this compound, exhibit significant antioxidant properties. A study demonstrated that various acetamide derivatives showed substantial ability to scavenge free radicals, which is crucial for preventing oxidative stress in biological systems .

Table 1: Antioxidant Activity of Acetamide Derivatives

| Compound | % Inhibition at 10 µM |

|---|---|

| 40006 | 79.66 ± 1.33 |

| 40007 | 85.00 ± 3.51 |

These results suggest that compounds similar to this compound could be effective in reducing oxidative damage in cells.

Anti-inflammatory Properties

In vitro studies have shown that this compound can significantly reduce nitric oxide (NO) production in macrophages stimulated with lipopolysaccharides (LPS). This reduction is indicative of anti-inflammatory activity, which could be beneficial in treating conditions characterized by excessive inflammation .

Table 2: Effect on Nitric Oxide Production

| Concentration (µM) | % Inhibition |

|---|---|

| 0.1 | 91.73 ± 1.59 |

| 1 | 86.75 ± 0.65 |

| 10 | 79.66 ± 1.33 |

This data highlights the compound's potential as a therapeutic agent for inflammatory diseases.

Case Study: Antioxidant and Anti-inflammatory Effects

A study focusing on the biological activities of acetamide derivatives found that this compound demonstrated both antioxidant and anti-inflammatory effects. The compound was tested alongside other derivatives, revealing its capacity to inhibit reactive oxygen species (ROS) production significantly, which is crucial for maintaining cellular health .

The mechanism by which this compound exerts its biological effects may involve modulation of signaling pathways related to oxidative stress and inflammation. It is hypothesized that the compound interacts with cellular receptors or enzymes involved in these pathways, although further studies are needed to elucidate the precise mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.